molecular formula C23H48O6Si B6590360 TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95 CAS No. 1041420-54-5

TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95

Cat. No. B6590360
CAS RN: 1041420-54-5
M. Wt: 448.7 g/mol
InChI Key: IIHYFKDTIZFKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95 has a density of 0.977 g/mL . The refractive index at 20°C is 1.4479 . The boiling point information is not available .

Scientific Research Applications

Nanocomposite Material Enhancement

TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE has been used to enhance the performance of nanocomposites. In one study, it was employed for the surface functionalization of barium titanate nanoparticles, which are used in dielectric and piezoelectric materials. This functionalization improved particle compatibility with polymeric matrices, enhancing the physical properties of the final composite. The functionalization also benefited particle dispersibility and alignment within the matrix, indicating potential applications in dielectric elastomers (Zamperlin et al., 2022).

Polymer Nanocomposites

Another application involved the synthesis of poly(urethane-thiourethane) triblock copolymer nanotube composites. TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE was used in this context for improving the mechanical properties and thermal stability of the composites. These materials showed potential for high-temperature coating applications (Prakash & Jaisankar, 2019).

Labware Contamination Studies

In a unique application, the substance was identified as a contaminant released from plastic labware. It was found to be a selective monoamine oxidase-B inhibitor, highlighting the importance of understanding how labware materials can interfere with biological assays (Stewart et al., 2014).

Photodurability in Polyesters

Research on novel poly(butylene dodecanoate)s containing glycerol revealed that TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE could modify the rigidity and alter the photodegradation behavior of these polyesters, making them significant for specific outdoor applications (Celli et al., 2012).

Drug Delivery Systems

In pharmaceuticals, it has been used to develop nanoparticles for the delivery of hydrophobic drugs. A study demonstrated the formation of nanoparticles using a poly(ethylene imine) dodecanoate complex that could encapsulate and deliver coenzyme Q10 and the hormone triiodothyronine effectively (Thünemann & General, 2001).

Enzymatic Wastewater Treatment

In environmental engineering, the compound was found to influence the efficiency of soybean peroxidase-catalyzed removal of aromatic compounds from wastewater. Its presence enhanced treatment by improving precipitation and color removal, offering a sustainable method for wastewater treatment (Mazloum et al., 2016).

Biomedical Material Enhancements

The compound has been used to modify polyethylene surfaces for biomedical purposes, improving their resistance to infections. This application is particularly relevant in the context of preventing adhesion of bacteria such as Escherichia coli and Staphylococcus aureus, common causes of various infections (Popelka et al., 2012).

Safety and Hazards

TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95 can cause serious eye irritation . Therefore, it is advised to wear protective gloves, protective clothing, and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing . If eye irritation persists, seek medical advice or attention . The hydrolysis product of this compound is ethanol. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) .

properties

IUPAC Name

2-(3-triethoxysilylpropoxy)ethyl dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O6Si/c1-5-9-10-11-12-13-14-15-16-18-23(24)26-21-20-25-19-17-22-30(27-6-2,28-7-3)29-8-4/h5-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHYFKDTIZFKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCC[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1041420-54-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041420-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601147330
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate

CAS RN

1041420-54-5
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95
Reactant of Route 2
Reactant of Route 2
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95
Reactant of Route 3
Reactant of Route 3
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95
Reactant of Route 4
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95
Reactant of Route 5
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95
Reactant of Route 6
Reactant of Route 6
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.